7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester
Overview
Description
7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.01,5]undecane-3-carboxylic acid tert-butyl ester is a complex organic compound with a molecular formula of C20H29N3O2 and a molecular weight of 343.5 g/mol1,5]undecane-3-carboxylic acid .... This compound is characterized by its intricate tricyclic structure, which includes a benzyl group attached to the nitrogen atom of the triaza ring1,5]undecane-3-carboxylic ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.01,5]undecane-3-carboxylic acid tert-butyl ester typically involves multi-step organic reactions[_{{{CITATION{{{3{Attempts to develop new synthetic entries into the tricyclo[3.3.0.03,7 ...](https://cdnsciencepub.com/doi/pdf/10.1139/v84-194). One common synthetic route includes the reaction of a suitable triaza-tricyclic precursor with benzyl chloride under specific conditions to introduce the benzyl group[{{{CITATION{{{3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 .... The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a solvent like tert-butyl alcohol[{{{CITATION{{{_3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 .... The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 ....
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used[_{{{CITATION{{{_3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 ....
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides[_{{{CITATION{{{_3{Attempts to develop new synthetic entries into the tricyclo3.3.0.03,7 ....
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : It may be used in the study of biological systems and interactions with biomolecules.
Industry: : Use in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.01,5]undecane-3-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
This compound can be compared to other similar tricyclic compounds, such as tricyclo[3.3.3.0(1,5)]undecane derivatives]undecane-3-carboxylic ....
List of Similar Compounds
Tricyclo[3.3.3.0(1,5)]undecane derivatives
Other benzyl-substituted triaza compounds
]undecane-3-carboxylic acid tert-butyl ester, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 7-benzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-18(2,3)25-17(24)23-14-19-10-21-11-20(19,15-23)13-22(12-19)9-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVKSZPOHAXBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC23CNCC2(C1)CN(C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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